molecular formula C11H12O3 B8393251 5-Methyl-6-chromanic acid

5-Methyl-6-chromanic acid

Cat. No.: B8393251
M. Wt: 192.21 g/mol
InChI Key: SBYIWHPHFZBCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-chromanic acid: is an organic compound with the molecular formula C11H12O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-6-chromanic acid can be achieved through several synthetic routes. One common method involves the reaction of Hagemann’s ester with appropriate reagents under controlled conditions . Another approach includes the oxidation of 5-Methylchroman-6-aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-chromanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methyl-6-chromanic acid involves its interaction with molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Comparison: 5-Methyl-6-chromanic acid is unique due to its specific structural features and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to Trolox, it may have different antioxidant potency and stability. Chromoglicic acid, on the other hand, has a different mechanism of action and is primarily used in medical applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-8-3-2-6-14-10(8)5-4-9(7)11(12)13/h4-5H,2-3,6H2,1H3,(H,12,13)

InChI Key

SBYIWHPHFZBCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCCO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 57.8 g of a solid containing 80% of 1-(5-methylchroman-6-carbonyl)-2-t-butyl hydrazine and 20% of 1-(5-methylchroman-6-carbonyl)-1-t-butyl hydrazine and 900 ml of water was added 100 ml of concentrated hydrochloric acid at room temperature and then the the resultant was heated under reflux for 30 minutes. After cooling with ice and water, the resulting crystals were filtered to obtain 7.11 g of 5-methyl-6-chromanic acid in a yield of 16.8% (which had a purity of 99.5% by peak area from HPLC analysis and a melting point of 207° to 208° C.). An 50% aqueous solution of sodium hydroxide was added to the filtrate to pH 8 followed by extraction with dichloromethane to obtain 45.8 g of 1-(5-methylchroman-6-carbonyl)-2-t-butyl hydrazine in a yield of 79.1% (which had a purity of 99.8% by peak area from HPLC analysis and a melting point of 146° to 148° C. while which contained not more than 0.1% by peak area of 1-(5-methylchroman-6-carbonyl)-1-t-butyl hydrazine from HPLC analysis).
[Compound]
Name
solid
Quantity
57.8 g
Type
reactant
Reaction Step One
Name
1-(5-methylchroman-6-carbonyl)-2-t-butyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(5-methylchroman-6-carbonyl)-1-t-butyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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